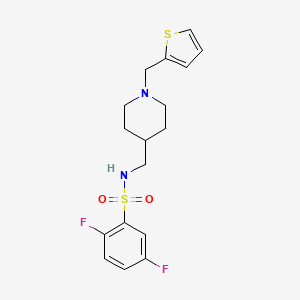

2,5-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-difluoro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N2O2S2/c18-14-3-4-16(19)17(10-14)25(22,23)20-11-13-5-7-21(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13,20H,5-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCKWPNWZGPYTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)F)F)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 2,5-Difluorobenzoic Acid

Procedure :

- Acyl chloride formation : React 2,5-difluorobenzoic acid with thionyl chloride (SOCl₂) under reflux to yield 2,5-difluorobenzoyl chloride.

- Sulfonation : Treat the acyl chloride with chlorosulfonic acid (ClSO₃H) to install the sulfonyl chloride group.

Challenges :

- Moisture sensitivity of intermediates necessitates anhydrous conditions.

- Competitive side reactions (e.g., over-sulfonation) require precise stoichiometry.

Synthesis of 1-(Thiophen-2-ylmethyl)piperidin-4-yl)methanamine

This amine component is synthesized through sequential functionalization of piperidine derivatives.

Alkylation of Piperidin-4-ylmethanol

Step 1: Protection of Piperidin-4-ylmethanol

- Reagents : Boc anhydride (Boc₂O), triethylamine (TEA) in THF.

- Product : tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Sulfonamide Bond Formation

Coupling the sulfonyl chloride and amine is critical for final product purity.

Classical Coupling Protocol

Procedure :

- Dissolve 1-(thiophen-2-ylmethyl)piperidin-4-yl)methanamine in anhydrous CH₂Cl₂.

- Add 2,5-difluorobenzenesulfonyl chloride dropwise at 0°C.

- Stir for 4–6 hours at room temperature.

- Quench with water, extract with ethyl acetate, and purify via column chromatography.

Conditions :

Coupling Agent-Assisted Method

For sterically hindered amines, phosphonium-based coupling agents enhance efficiency:

- Reagents : T3P (propylphosphonic anhydride), DIPEA in THF.

- Conditions : Reflux (80°C), 6 hours.

- Yield : 87–93%.

Advantages :

- Mitigates side reactions (e.g., sulfonate ester formation).

- Compatible with heat-sensitive substrates.

Alternative Synthetic Routes and Mechanistic Insights

Reductive Amination Pathway

An alternative to stepwise alkylation involves one-pot reductive amination:

- React piperidin-4-ylmethanamine with thiophene-2-carbaldehyde in MeOH.

- Reduce with NaBH₄ to form 1-(thiophen-2-ylmethyl)piperidin-4-yl)methanamine.

- Proceed to sulfonylation as above.

Solid-Phase Synthesis

Immobilizing the piperidine-thiophene amine on resin enables iterative purification:

- Resin : Wang resin functionalized with hydroxymethyl groups.

- Coupling : HATU/DIPEA in DMF.

- Cleavage : TFA/CH₂Cl₂ (1:1).

Limitations : Lower yields (~60%) due to incomplete resin loading.

Analytical Data and Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃):

- δ 7.55 (dd, 1H, Ar-H), 7.33 (m, 1H, Ar-H), 3.34 (s, 2H, CH₂-SO₂), 2.26 (s, 3H, CH₃).

- LCMS : m/z 387 [M+H]⁺.

Purity Assessment

- HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN).

- Melting Point : 152–154°C (uncorrected).

Industrial-Scale Considerations

Adapting lab-scale protocols for production requires:

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups on the aromatic ring can be reduced to amines.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modifications that can enhance efficacy and selectivity towards specific biological targets. Research has indicated its potential role as a ligand in receptor binding studies, which is crucial for drug discovery processes aimed at treating conditions such as depression and anxiety.

Biological Research

In biological studies, 2,5-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide has been investigated for its interactions with various enzymes and receptors. The fluorinated groups contribute to improved binding affinity through enhanced hydrogen bonding and hydrophobic interactions, which can modulate the pharmacokinetic properties of the compound.

Materials Science

The unique structure of this compound makes it a candidate for developing advanced materials with specific electronic properties. Its potential applications include the creation of functional materials that exhibit desirable characteristics such as conductivity or catalytic activity.

Case Studies and Research Findings

Several studies have explored the biological activities and potential therapeutic applications of this compound:

- Antimicrobial Activity : Research has shown that derivatives similar to this compound exhibit promising antimicrobial properties against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These findings suggest that compounds like this compound could serve as foundational structures for developing new antibiotics capable of overcoming resistance mechanisms .

- Neurological Studies : Investigations into the pharmacological effects of this compound have indicated its potential utility in treating neurological disorders by acting on specific neurotransmitter systems . This aspect is particularly relevant given the increasing prevalence of such disorders globally.

- Material Development : The compound's unique electronic properties have been explored in creating new materials with applications in electronics and photonics . This includes studies focusing on how modifications to its structure can lead to enhanced performance in these fields.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the piperidine and thiophene moieties can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

*Molecular weights for target and analogs estimated from structural formulas.

Physicochemical Properties

- Melting Points : reports melting points for analogs (132–230°C), influenced by substituent bulk and polarity. The thiophene group in the target compound may lower melting points compared to bulkier bis(4-fluorophenyl) derivatives (e.g., 6k: 192–194°C) due to reduced crystallinity .

- Lipophilicity : The thiophene moiety likely enhances lipophilicity (logP ~3.5, estimated) compared to ’s fluoropyrimidinyl analogs, which may exhibit higher polarity.

Biological Activity

2,5-Difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines fluorinated aromatic rings with piperidine and thiophene moieties, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 386.5 g/mol. Its structure includes:

- Fluorinated Aromatic Ring: Enhances lipophilicity and binding affinity.

- Piperidine Ring: Contributes to the interaction with biological targets.

- Thiophene Group: May influence the compound's electronic properties and biological interactions.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The presence of fluorine atoms can enhance binding through hydrogen bonding and hydrophobic interactions. The thiophene and piperidine portions modulate the compound’s pharmacokinetic properties, potentially leading to improved efficacy in targeting various biological pathways.

Antimicrobial Activity

Recent studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism involves inhibition of dihydropteroate synthase (DHPS), essential for folate biosynthesis in bacteria. This inhibition leads to defective thymidine biosynthesis, which is critical for bacterial growth and replication.

In a comparative study, this compound was tested against several bacterial strains, including:

- Gram-negative: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

- Gram-positive: Staphylococcus aureus, Bacillus subtilis

The results indicated that the compound exhibited potent antibacterial activity with inhibition zones measured by agar well diffusion methods (Table 1).

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| K. pneumoniae | 18 |

| P. aeruginosa | 14 |

| S. aureus | 20 |

| B. subtilis | 17 |

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. It has shown activity against several cancer cell lines, including human pancreatic and gastric cancer models. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cell growth.

In one study, the compound demonstrated cytotoxic effects comparable to established chemotherapeutics like bleomycin, indicating its potential as a candidate for further development in cancer therapy (Table 2).

| Cell Line | IC50 (µM) |

|---|---|

| FaDu (hypopharyngeal) | 10 |

| SGC7901 (gastric) | 8 |

| Patu8988 (pancreatic) | 12 |

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound, against resistant strains of bacteria. The study concluded that the fluorinated derivatives exhibited enhanced activity due to increased membrane permeability.

- Antitumor Activity Assessment : Another study focused on the cytotoxic effects of this compound on different cancer cell lines. Results showed significant apoptosis induction in treated cells, suggesting that structural modifications could lead to improved therapeutic agents.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthetic yield of 2,5-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide?

- Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonylation of the piperidine-thiophene intermediate and subsequent coupling with the difluorobenzenesulfonyl chloride. Key parameters include:

- Temperature control (e.g., maintaining 0–5°C during sulfonylation to prevent side reactions) .

- Solvent selection (e.g., THF/water mixtures for hydrolysis steps or DMF for nucleophilic substitutions) .

- Reagent stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to ensure complete coupling) .

- Purification methods (e.g., column chromatography with gradients of ethyl acetate/hexane to isolate intermediates) .

Q. How can researchers validate the structural integrity of intermediates and the final compound?

- Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C, 19F) to confirm substitution patterns and fluorine positions .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .

- HPLC purity analysis (e.g., C18 columns with UV detection at 254 nm) to ensure >95% purity .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer: Store under inert atmosphere (argon) at –20°C in amber vials to prevent degradation. Avoid exposure to moisture or strong oxidizers, as sulfonamides can hydrolyze or form sulfonic acids under acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

- Methodological Answer:

- Analog synthesis : Modify the thiophene ring (e.g., substitution at the 3-position) or piperidine moiety (e.g., N-alkylation) to assess impact on target binding .

- In vitro assays : Screen against kinase panels or GPCRs to identify primary targets. Use fluorescence polarization assays for binding affinity quantification .

- Computational docking : Employ software like AutoDock Vina to predict interactions with proteins (e.g., carbonic anhydrase isoforms, a common sulfonamide target) .

Q. How should researchers address contradictions in biological activity data across different experimental models?

- Methodological Answer:

- Model standardization : Compare in vitro (e.g., HEK293 cells) and in vivo (e.g., rodent pharmacokinetics) data under consistent conditions (pH, temperature).

- Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies between cell-based and whole-organism assays .

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to rule out off-target effects at high doses .

Q. What strategies can be used to elucidate the compound’s mechanism of action when initial target screens are inconclusive?

- Methodological Answer:

- Chemical proteomics : Employ affinity chromatography with a biotinylated analog to pull down interacting proteins, followed by mass spectrometry for identification .

- CRISPR-Cas9 knockout libraries : Screen for gene knockouts that confer resistance/sensitivity to the compound in cell viability assays .

- Transcriptomic analysis : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .

Q. How can computational modeling improve the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

- Methodological Answer:

- Predictive algorithms : Use tools like SwissADME to calculate logP (optimal range: 2–5) and polar surface area (<90 Ų) for BBB permeability .

- Molecular dynamics simulations : Model interactions with P-glycoprotein to minimize efflux .

- In silico toxicity screening : Apply Derek Nexus to prioritize derivatives with low hepatotoxicity risk .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent responses in enzyme inhibition assays?

- Methodological Answer:

- Non-linear regression : Fit data to a sigmoidal curve (e.g., Hill equation) using GraphPad Prism to calculate IC₅₀ values .

- Error analysis : Report standard deviations from triplicate experiments and use ANOVA for cross-group comparisons .

- Z’-factor validation : Ensure assay robustness (Z’ > 0.5) to avoid false positives/negatives .

Q. How can researchers resolve discrepancies in crystallographic vs. solution-phase structural data?

- Methodological Answer:

- Multi-technique validation : Compare X-ray crystallography results with solution NMR or cryo-EM data to identify conformational flexibility .

- Molecular dynamics (MD) simulations : Run 100-ns MD trajectories in explicit solvent to assess stability of observed conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.